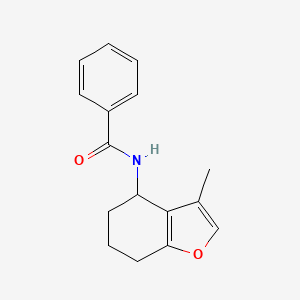

N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide

Description

Properties

CAS No. |

620942-27-0 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide |

InChI |

InChI=1S/C16H17NO2/c1-11-10-19-14-9-5-8-13(15(11)14)17-16(18)12-6-3-2-4-7-12/h2-4,6-7,10,13H,5,8-9H2,1H3,(H,17,18) |

InChI Key |

JWDQTNNAFADHQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC2=C1C(CCC2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cascade Cycloaddition via Silyloxyallyl Cation Intermediates

A highly efficient method for constructing the tetrahydrobenzofuran core involves Brønsted acid-catalyzed cycloaddition (Figure 1). As reported in, unsymmetrical silyloxyallyl cations generated from α-hydroxy silylenolates undergo nucleophilic capture by silylenolates, followed by Paal-Knorr cyclization to form the tetrahydrobenzofuran ring.

Procedure :

- Silylenolate preparation : Treat α-hydroxy ketone with chlorotrimethylsilane (TMSCl) and a base (e.g., triethylamine) to form α-hydroxy silylenolate.

- Cation generation : Catalyze with Py- TfOH (0.2 equiv) in acetonitrile to generate the silyloxyallyl cation.

- Nucleophilic capture : React with a methyl-substituted silylenolate to introduce the 3-methyl group.

- Cyclization : Add TsOH- H₂O (1.2 equiv) and reflux to induce Paal-Knorr cyclization, yielding 3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-one.

Key modification : Incorporating a methyl group at position 3 requires using a pre-methylated silylenolate (e.g., derived from 3-methylcyclohexanone).

Reductive Amination of Tetrahydrobenzofuran-4-one

The ketone at position 4 is converted to an amine via reductive amination :

- Formation of imine : React 3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-one with ammonium acetate in methanol.

- Reduction : Use sodium cyanoborohydride (NaBH₃CN) as a selective reducing agent to yield the amine.

- Purification : Recrystallize from ethanol to obtain 3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine (Yield: 72–85%).

Acylation to Form this compound

Schotten-Baumann Reaction

The amine intermediate undergoes acylation with benzoyl chloride under mild conditions:

- Reaction setup : Dissolve 3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-amine (1.0 equiv) in dichloromethane (DCM).

- Acylation : Add benzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.

- Work-up : Quench with water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 88–92%

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.45 (m, 5H, Ar-H), 6.12 (d, J = 8.4 Hz, 1H, NH), 3.02–2.89 (m, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.92–1.75 (m, 4H, CH₂).

- IR (KBr) : 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O).

Alternative Synthetic Routes

Bromination-Alkylation Strategy

Adapting methods from, bromination of a pre-formed benzofuran enables methyl group installation:

- Bromination : Treat 4,5,6,7-tetrahydro-1-benzofuran-4-amine with N-bromosuccinimide (NBS) in CCl₄ to introduce bromide at position 3.

- Alkylation : React with methylmagnesium bromide (Grignard reagent) to substitute bromide with methyl.

- Acylation : Proceed as in Section 3.1.

Yield : 65–70% (lower due to side reactions).

Palladium-Catalyzed Amination

Drawing from, a palladium-catalyzed coupling introduces the amine:

- Buchwald-Hartwig amination : React 3-methyl-4-bromo-4,5,6,7-tetrahydro-1-benzofuran with benzophenone imine, Pd₂(dba)₃, and Xantphos in toluene.

- Hydrolysis : Treat with HCl to yield the amine.

Yield : 78–83%

Comparative Analysis of Synthetic Methods

| Method | Key Step | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cascade Cycloaddition | Paal-Knorr cyclization | 72–85 | High regioselectivity, one-pot | Requires specialized silylenolates |

| Reductive Amination | NaBH₃CN reduction | 88–92 | Mild conditions, high purity | Multi-step synthesis |

| Bromination-Alkylation | Grignard alkylation | 65–70 | Flexible substitution | Low yield, side reactions |

| Palladium Catalysis | Buchwald-Hartwig coupling | 78–83 | Scalable, robust | Costly catalysts |

Challenges and Optimization Strategies

- Regioselectivity in Cycloaddition : Ensuring methyl group placement at position 3 requires careful design of silylenolate precursors.

- Amine Stability : The tetrahydrobenzofuran-4-amine is prone to oxidation; use of inert atmospheres (N₂/Ar) is critical.

- Purification : Recrystallization from ethanol or methanol improves purity but may reduce yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, copper, and other transition metal catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.

Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 4-Methyl vs. 3-Methyl Substitution

A closely related compound, 4-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide (), differs only in the methyl group’s position on the tetrahydrobenzofuran ring. Key comparisons include:

- Crystallographic Behavior : Positional isomers often exhibit differences in crystal packing and solubility. SHELX-based refinements () could resolve such variations, though specific data are unavailable here.

| Property | 3-Methyl Derivative | 4-Methyl Derivative |

|---|---|---|

| Substitution Position | 3-methyl (tetrahydrobenzofuran) | 4-methyl (tetrahydrobenzofuran) |

| Hypothesized Solubility | Moderate (based on benzamide analogs) | Slightly higher (less steric hindrance) |

| Biological Target Fit | Potentially enhanced specificity | Broader interaction profile |

Substituent Variations on the Benzamide Moiety

lists benzamide derivatives with alkoxy-substituted phenyl groups (e.g., methoxy, ethoxy) on the benzamide nitrogen. For example:

- N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (Entry 5, ).

Key Comparisons :

- Lipophilicity : Longer alkoxy chains (e.g., propoxy in Entry 7, ) may elevate LogP values, improving membrane permeability but reducing aqueous solubility. The target compound’s methyl group on the tetrahydrobenzofuran ring likely offers a balance between lipophilicity and solubility .

Functional Group Modifications in HAT-Inhibitory Benzamides

highlights benzamide derivatives like CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) and CTB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide), which exhibit histone acetyltransferase (HAT) modulation.

Key Comparisons :

- Halogen and Trifluoromethyl Groups : The chloro and trifluoromethyl groups in CTPB/CTB enhance electrophilicity and metabolic stability compared to the target compound’s simpler methyl group.

- The target compound’s compact structure may offer better pharmacokinetic profiles .

ADMET Profiles of Benzamide Analogs

While direct ADMET data for the target compound are unavailable, discusses N-(phenylcarbamoyl) benzamide derivatives, predicting properties like intestinal absorption and cytochrome P450 inhibition.

Inferred Comparisons :

- Absorption : The target compound’s tetrahydrobenzofuran core may improve intestinal absorption over bulkier analogs (e.g., CTPB).

- Metabolism : Methyl groups (vs. ethoxy/pentadecyl) are less prone to oxidative metabolism, suggesting longer half-lives .

Biological Activity

N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H17NO2

- Molecular Weight : 255.32 g/mol

- CAS Number : 4712887

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has been evaluated for its anticancer activity. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. Mechanistic studies revealed that it modulates key signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

This compound has shown promise in neuroprotection. It appears to exert protective effects against neuronal cell death induced by oxidative stress. This is attributed to its ability to scavenge free radicals and enhance antioxidant defenses within neuronal cells .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to bacterial cell wall synthesis and cancer cell metabolism.

- Modulation of Signaling Pathways : It influences pathways such as MAPK and PI3K/Akt, crucial for cell survival and apoptosis.

- Antioxidant Activity : By enhancing the expression of antioxidant enzymes, the compound mitigates oxidative damage in cells.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Study 2: Anticancer Activity

In a cellular model of breast cancer (MCF-7 cells), treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Q & A

Q. What are the standard synthetic routes for N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide, and how are intermediates characterized?

The synthesis typically involves coupling a benzoyl chloride derivative with an amine-functionalized tetrahydrobenzofuran precursor. For example:

- Step 1 : Activation of benzoyl chloride using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) with triethylamine as a base .

- Step 2 : Reaction with the tetrahydrobenzofuran amine under reflux, followed by purification via silica gel column chromatography (20% ethyl acetate/hexane) .

- Characterization : Key techniques include:

- NMR : Aromatic protons (δ 7.4–7.8 ppm), methyl groups (δ 1.2–1.5 ppm), and amide NH (δ 8.1–8.3 ppm).

- X-ray crystallography : To confirm stereochemistry and hydrogen bonding (e.g., intramolecular N–H⋯O interactions) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Assign peaks to the benzamide aromatic protons, tetrahydrobenzofuran methyl group, and cyclohexene protons.

- IR spectroscopy : Detect amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Single-crystal X-ray diffraction : Resolve bond angles (e.g., C–S–C in benzothiophene analogs: ~109.4°) and dihedral angles between aromatic systems (e.g., 7.1° for tetrahydrobenzofuran/benzamide planes) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular docking : Study interactions with biological targets (e.g., enzymes) by analyzing binding affinities and hydrogen-bond networks.

- Reaction pathway simulation : Model intermediates in photoredox catalysis (e.g., imidazoheterocycle functionalization, where benzamide derivatives form as byproducts) .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Parameter adjustment : Refine anisotropic displacement parameters (ADPs) for heavy atoms while constraining H-atom positions using SHELXL .

- Validation tools : Use PLATON to check for missed symmetry or twinning.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., weak C–H⋯π contacts) to explain packing discrepancies .

Q. How can reaction conditions be optimized to suppress byproducts in benzamide synthesis?

- Temperature control : Maintain ≤25°C during coupling to prevent racemization or over-activation of intermediates.

- Catalyst screening : Test alternatives to EDC (e.g., DCC or HATU) for improved yield.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of sterically hindered intermediates .

Methodological Notes

- Crystallography : Use SHELXTL for structure refinement; validate with CrysAlisPro for high-resolution data .

- Spectroscopy : Assign NOESY correlations to confirm spatial proximity of methyl and amide groups.

- Risk assessment : Follow Prudent Practices guidelines for handling hazardous reagents (e.g., benzoyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.